4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid
CAS No.: 118939-17-6
Cat. No.: VC8056650
Molecular Formula: C9H7F3O4S
Molecular Weight: 268.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118939-17-6 |
|---|---|
| Molecular Formula | C9H7F3O4S |
| Molecular Weight | 268.21 g/mol |
| IUPAC Name | 4-methylsulfonyl-2-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C9H7F3O4S/c1-17(15,16)5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14) |
| Standard InChI Key | NCJTZIGOMMCULI-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-methanesulfonyl-2-(trifluoromethyl)benzoic acid typically involves multi-step functionalization of a benzoic acid precursor. One reported method begins with the acylation of 2-(methylsulfanyl)-4-(trifluoromethyl)benzoic acid, followed by oxidation using hydrogen peroxide in acetic acid to convert the sulfide (-S-) to the sulfone (-SO₂-) group . This reaction proceeds under mild conditions (10°C) with high yield and purity .
Alternative industrial approaches leverage scalable technologies such as continuous flow reactors to optimize the trifluoromethylation and sulfonylation steps . For instance, patent CN107417518A describes a protocol where a trichloromethylbenzoyl chloride precursor undergoes fluorination with hydrogen fluoride in the presence of catalysts like perfluoro-n-butyl sulfuryl fluoride, achieving yields exceeding 95% . Hydrolysis of the intermediate acyl fluoride in aqueous media finalizes the carboxylic acid functionality .
Purification and Characterization
Post-synthesis purification often involves recrystallization from solvents like dichloromethane or toluene, yielding colorless crystals suitable for X-ray analysis . Purity is verified via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, with ¹H NMR spectra displaying characteristic peaks for the aromatic protons (δ 7.8–8.2 ppm), sulfonyl methyl group (δ 3.2 ppm), and carboxylic acid proton (δ 13.1 ppm) .
Physical and Chemical Properties
Physicochemical Data
Stability and Reactivity
The compound exhibits high thermal stability under inert atmospheres but decomposes upon prolonged exposure to moisture or strong bases due to hydrolysis of the sulfonyl group . Its reactivity is dominated by the carboxylic acid moiety, which participates in esterification and amidation reactions, and the sulfonyl group, which can undergo nucleophilic substitution . The trifluoromethyl group enhances lipophilicity, making the compound amenable to lipid membrane interactions in biological systems .
Crystallographic and Conformational Analysis
Crystal Packing and Hydrogen Bonding
X-ray crystallography reveals that 4-methanesulfonyl-2-(trifluoromethyl)benzoic acid forms one-dimensional chains via O–H∙∙∙O hydrogen bonds between the carboxylic acid proton and a sulfonyl oxygen of adjacent molecules (bond length: 1.82 Å) . These chains are further stabilized by weak C–H∙∙∙O interactions (2.45–2.60 Å), creating layered structures parallel to the ac plane . The trifluoromethyl group adopts a staggered conformation, minimizing steric clashes with neighboring aromatic rings .
Torsional Angles and Geometry
Key torsional angles include:
These values highlight the near-planar arrangement of the sulfonyl group relative to the aromatic ring, facilitating π-orbital conjugation and electronic delocalization .
Biological and Industrial Applications
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing neuroprotective agents. For example, its ester derivative, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), demonstrated robust neuroprotection in rat models of cerebral ischemia, reducing infarct volumes by 60% when administered post-occlusion . The sulfonyl group enhances blood-brain barrier permeability, while the trifluoromethyl group stabilizes the molecule against metabolic degradation .
Materials Science
The sulfonyl and trifluoromethyl groups impart high thermal stability and dielectric properties, making the compound a candidate for advanced polymer coatings and electronic materials .
| Hazard Statement | Code | Precautionary Measures |
|---|---|---|
| Harmful if swallowed | H302 | Use personal protective equipment (PPE) |
| Skin irritation | H315 | Avoid direct contact |
| Eye irritation | H319 | Wear safety goggles |
| Respiratory irritation | H335 | Use in ventilated areas |
Comparison with Related Benzoic Acid Derivatives
2-Trifluoromethylbenzoic Acid
Unlike 4-methanesulfonyl-2-(trifluoromethyl)benzoic acid, 2-trifluoromethylbenzoic acid lacks the sulfonyl group, resulting in lower solubility in polar solvents and reduced enzymatic inhibition potency .
3,5-Bis(trifluoromethyl)benzoic Acid
This analog features two trifluoromethyl groups, enhancing lipophilicity but complicating synthesis due to steric hindrance . It is primarily used as an internal standard in quantitative NMR (qNMR) due to its distinct ¹⁹F signals .
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